molecular formula C9H9BrFNO2S B3282433 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione CAS No. 749929-64-4

2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione

Cat. No.: B3282433
CAS No.: 749929-64-4
M. Wt: 294.14 g/mol
InChI Key: ILQQPSXECFNXRJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a bromo and fluoro phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione typically involves the reaction of 4-bromo-2-fluoroaniline with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl thiazolidine derivatives.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolidine-1,1-dione
  • 2-(4-Bromo-2-fluorophenyl)-1,2-oxazolidine-1,1-dione
  • 2-(4-Bromo-2-fluorophenyl)-1,2-thiazole-1,1-dione

Uniqueness

2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2S/c10-7-2-3-9(8(11)6-7)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQQPSXECFNXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(4-bromo-2-fluorophenyl)-3-chloropropane-1-sulfonamide (8.27 g, 0.025M) and potassium carbonate (5.10 g, 0.0375M) was dissolved in dimethylformamide (50 ml) at room temperature under an atmosphere of nitrogen. The reaction mixture was stirred for a further 24 hrs after which time it was partitioned between diethylether (500 ml) and water (500 ml). The organics were washed with 1N HCl (300 ml) and then water (100 ml) The organics were then dried over magnesium sulfate, filtered and the solvent concentrated in vacuuo to afford the title compound as a brown oil (9.0 g). 1H NMR (CDCl3): δ 2.40–2.50 (m, 2H), 3.25–3.40 (m, 2H), 4.00 (m, 2H); 6.78 (m, 2H), 7.10 (d, J=2.56 Hz, 1H),).
Quantity
8.27 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione
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2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione
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2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione
Reactant of Route 5
2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione
Reactant of Route 6
2-(4-Bromo-2-fluorophenyl)-1,2-thiazolidine-1,1-dione

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